Pyrazole, 5-benzoyl-4-bromo-1-methyl-
Description
Significance of Pyrazole (B372694) Core in Advanced Chemical Sciences
The pyrazole core is a key pharmacophore found in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, coupled with its tunable electronic nature through substitution, allows for its effective interaction with various biological targets. This versatility has led to the development of several commercially successful drugs containing the pyrazole moiety. Beyond pharmaceuticals, pyrazole derivatives are also investigated for their applications in agrochemicals, dyes, and as ligands in coordination chemistry.
Historical Context of Pyrazole Research and Evolution of Synthetic Strategies
The history of pyrazole chemistry dates back to the late 19th century, with the first synthesis of the parent pyrazole ring being a landmark achievement. The classical Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, has been a foundational method for constructing the pyrazole ring and remains widely used today. scispace.com Over the years, synthetic strategies have evolved significantly, with the development of more efficient and regioselective methods. These include multicomponent reactions, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of diverse functional groups onto the pyrazole scaffold with high precision. A review of synthetic approaches highlights the reaction of β-ketonitriles with N,N'-diphenylformamidine to form precursors for 5-amino-1-aryl-4-benzoyl pyrazole derivatives upon reaction with hydrazines. beilstein-journals.orgnih.gov
Structural Features and Systematic Nomenclature of "Pyrazole, 5-benzoyl-4-bromo-1-methyl-"
"Pyrazole, 5-benzoyl-4-bromo-1-methyl-" is a substituted pyrazole with the systematic IUPAC name (4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone. The structure consists of a central pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
The key structural features are:
A methyl group attached to one of the nitrogen atoms at position 1.
A bromo substituent at position 4 of the pyrazole ring.
A benzoyl group (a phenyl ketone) attached to the carbon atom at position 5.
The presence and arrangement of these substituents significantly influence the molecule's steric and electronic properties, which in turn dictate its reactivity and potential applications.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
Spectroscopic Data (Inferred from related structures)
| Technique | Expected Features |
| ¹H NMR | Signals for the methyl protons, aromatic protons of the benzoyl group, and the pyrazole ring proton. |
| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the benzoyl group, including the carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for C=O (ketone), C-N, and C-Br stretching vibrations. |
Scope of Academic Inquiry for "Pyrazole, 5-benzoyl-4-bromo-1-methyl-"
While specific research on "Pyrazole, 5-benzoyl-4-bromo-1-methyl-" is not extensively documented in publicly available literature, the academic interest in this compound can be inferred from the broader research on related pyrazole derivatives. The combination of the bromo, benzoyl, and methyl substituents on the pyrazole core suggests potential for investigation in several areas:
Medicinal Chemistry: Many pyrazole derivatives containing benzoyl and halogen substituents have been explored for their biological activities. For instance, various 5-aminopyrazole derivatives with a benzoyl group at the 4-position have been synthesized and investigated for their potential as therapeutic agents. beilstein-journals.orgnih.gov The bromine atom can act as a site for further functionalization through cross-coupling reactions, allowing for the synthesis of a library of compounds for screening against various biological targets.
Synthetic Methodology: The synthesis of "Pyrazole, 5-benzoyl-4-bromo-1-methyl-" itself presents an interesting challenge in regioselective synthesis. A plausible synthetic route could involve the initial formation of a 1-methyl-5-benzoyl-1H-pyrazole, followed by selective bromination at the 4-position. Alternatively, a pre-brominated precursor could be utilized in a condensation reaction to construct the pyrazole ring. A documented synthesis of 5-amino-1-aryl-4-benzoyl pyrazole derivatives involves the reaction of β-ketonitriles with N,N'-diphenylformamidine, followed by reaction with hydrazines, which could be adapted for this specific compound. beilstein-journals.orgnih.gov
Materials Science: Pyrazole derivatives can serve as ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the pyrazole ring and the oxygen atom of the benzoyl group can act as coordination sites for metal ions. The bromo substituent could also influence the packing and electronic properties of such materials.
Properties
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-14-10(9(12)7-13-14)11(15)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOWGCQRDQKGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Profiles of Pyrazole, 5 Benzoyl 4 Bromo 1 Methyl
Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Core and Substituents
The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. This structure possesses a unique electronic distribution that dictates its reactivity. sphinxsai.comnih.gov Generally, the pyrazole nucleus is considered an electron-rich system, making it susceptible to various chemical transformations. nih.gov The reactivity is characterized by a dual nature: the carbon at the 4-position (C4) is nucleophilic and readily undergoes electrophilic substitution, while the carbons at the 3 and 5-positions (C3 and C5) are electrophilic and are targets for nucleophilic attack. nih.govresearchgate.net This is due to the electron-withdrawing inductive effect of the two nitrogen atoms, which reduces electron density at the adjacent C3 and C5 positions. researchgate.net
In the specific case of 5-benzoyl-4-bromo-1-methyl-pyrazole, the inherent reactivity of the pyrazole core is significantly modulated by its substituents. The N1 nitrogen is alkylated with a methyl group, which blocks this position from further reaction and prevents the possibility of annular tautomerism. nih.govnih.gov The remaining substituents, a bromine atom at C4 and a benzoyl group at C5, are both strongly electron-withdrawing. This electronic pull drastically reduces the nucleophilicity of the entire ring system, making it much less reactive towards electrophiles than an unsubstituted pyrazole. Conversely, the electrophilic character of the C5 position is enhanced by the attached benzoyl group, making it a more favorable site for potential nucleophilic attack or reactions involving the carbonyl group itself. The C4 position is occupied by a bromine atom, which is a site for potential cross-coupling reactions or metal-halogen exchange. mdpi.com
Influence of Substituent Electronic and Steric Effects on Reactivity
Electronic Effects : The pyrazole ring is substituted with two potent electron-withdrawing groups (EWGs), the 4-bromo and 5-benzoyl groups. The benzoyl group at C5 significantly increases the electrophilicity (positive partial charge) of this carbon atom. researchgate.net The bromine atom at C4 also withdraws electron density via induction, further deactivating the ring towards electrophilic attack. fu-berlin.de The N-methyl group is generally considered a weak electron-donating group (EDG), which would typically increase the ring's electron density; however, its effect is largely negated by the powerful influence of the two EWGs. nih.govuclouvain.be Studies on other substituted pyrazoles have shown that EWGs decrease the basicity of the pyrazole ring. researchgate.net
Steric Effects : Steric hindrance plays a significant role in directing the approach of reagents. The N-methyl group and the C5-benzoyl group can influence the accessibility of adjacent sites. uclouvain.be The benzoyl group, in particular, is bulky and can sterically shield the C5 position and the neighboring C4-bromo and N1-methyl groups, potentially hindering the approach of large nucleophiles or reagents. The orientation of the phenyl ring of the benzoyl group relative to the pyrazole ring can further impact the steric environment.
The cumulative effect of these substituents makes electrophilic aromatic substitution highly unlikely, as the C4 position is both blocked and electronically deactivated. The primary modes of reactivity would be expected to involve nucleophilic attack at the C5 position, reactions at the benzoyl carbonyl group, or transition-metal-catalyzed cross-coupling reactions at the C4-bromo position. mdpi.comresearchgate.net
Table 1: Influence of Substituents on the Reactivity of the Pyrazole Core
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|---|
| 1-Methyl | N1 | Weakly Electron-Donating | Moderate | Blocks N1, prevents tautomerism, provides steric bulk near N2 and C5. nih.gov |
| 4-Bromo | C4 | Electron-Withdrawing (Inductive) | Moderate | Deactivates ring to electrophilic attack, serves as a leaving group for cross-coupling. mdpi.comfu-berlin.de |
Tautomeric Equilibria and Proton Transfer Dynamics in Pyrazole Systems
Tautomerism is a fundamental characteristic of many pyrazole derivatives, involving the migration of a proton between the two annular nitrogen atoms (N1 and N2). sphinxsai.comnih.govglobalresearchonline.net This phenomenon, known as annular prototropic tautomerism, results in two distinct tautomeric forms for asymmetrically substituted N-unsubstituted pyrazoles. nih.gov The position of this equilibrium can significantly influence the molecule's chemical reactivity and its interactions in biological systems. nih.gov
However, for 5-benzoyl-4-bromo-1-methyl-pyrazole , annular tautomerism is not possible. The presence of the methyl group on the N1 nitrogen "locks" the structure into a single tautomeric form. nih.gov Therefore, this specific compound does not exist in a tautomeric equilibrium.
In general pyrazole systems that can exhibit tautomerism, the proton transfer process can occur through several mechanisms. It can be an uncatalyzed intramolecular 1,2-proton shift, which typically has a high energy barrier. nih.gov More commonly, the transfer is facilitated by intermolecular interactions, either through self-association of pyrazole molecules into dimers or trimers or mediated by solvent molecules. fu-berlin.denih.gov For instance, water molecules can act as a "proton shuttle," significantly lowering the activation energy for the interconversion between tautomers. nih.gov
Solvent Effects on Tautomeric Preferences and Interconversion Barriers
While 5-benzoyl-4-bromo-1-methyl-pyrazole itself does not undergo tautomerization, the principles governing this process in the broader class of pyrazoles are well-studied and heavily dependent on the solvent environment. nih.govmdpi.com The solvent can influence both the thermodynamic stability of the individual tautomers and the kinetic barrier to their interconversion. mdpi.combeilstein-journals.org
The relative stability of pyrazole tautomers can be altered by the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. researchgate.net In nonpolar solvents, pyrazoles often self-associate through hydrogen bonding to form cyclic dimers or trimers. fu-berlin.de In polar aprotic solvents like DMSO or acetone, the solvent molecules can form hydrogen bonds with the pyrazole's N-H group, favoring the existence of monomers. fu-berlin.denih.gov These interactions can stabilize one tautomer over another. For example, studies have shown that dipolar aprotic solvents can decrease the rate of tautomeric interconversion. nih.gov
The energy barrier for proton transfer is also highly sensitive to the solvent. Protic solvents, such as water or methanol, can create a hydrogen-bonded bridge between the two nitrogen atoms, providing a low-energy pathway for proton transfer and accelerating the interconversion. nih.govrsc.orgktu.edu Theoretical studies have shown that the presence of just two water molecules can create an optimal shuttle system that dramatically lowers the energetic barrier between tautomers compared to the gas phase. nih.gov
Table 2: General Solvent Effects on Pyrazole Tautomerism
| Solvent Type | Example | Interaction Type | Effect on Tautomerism |
|---|---|---|---|
| Nonpolar | Benzene, CCl₄ | Self-association (dimers/trimers) | Equilibrium may favor the less polar tautomer; interconversion can be slow. fu-berlin.deresearchgate.net |
| Polar Aprotic | DMSO, Acetone | H-bond acceptor | Disrupts self-association, favors monomers; can slow proton exchange rates. nih.govmdpi.comnih.gov |
Mechanistic Investigations of Key Transformation Reactions
Understanding the mechanisms of reactions that form and functionalize the pyrazole ring is crucial for synthetic chemistry. These transformations often involve cycloaddition or radical-based pathways.
Exploration of Cycloaddition Mechanisms in Pyrazole Formation
The most prevalent and versatile method for constructing the pyrazole ring is the (3+2) cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This reaction involves the nucleophilic attack of a hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. beilstein-journals.orgnih.gov
For a molecule like 5-benzoyl-4-bromo-1-methyl-pyrazole, a plausible synthetic route would start with a 1,3-dicarbonyl precursor such as benzoylacetone (B1666692) or a related diketone. Reaction with methylhydrazine would lead to a mixture of regioisomeric pyrazoles, with the outcome influenced by the reaction conditions and the steric and electronic nature of the substituents. nih.gov The 4-bromo substituent would typically be introduced in a subsequent step, for instance, via electrophilic bromination of the formed pyrazole at its reactive C4 position before other deactivating groups are present, or via other halogenation methods. researchgate.net
Another powerful mechanistic pathway is the 1,3-dipolar cycloaddition reaction. rsc.org In this approach, a nitrile imine, often generated in situ, acts as a 1,3-dipole that reacts with a dipolarophile, such as an alkyne, to form the pyrazole ring in a single, concerted step. rsc.orgnih.gov This method offers high regioselectivity and is used to access highly substituted pyrazoles.
Table 3: Mechanistic Steps of the Knorr Pyrazole Synthesis | Step | Description | Intermediate | | :--- | :--- | :--- | | 1 | Nucleophilic Attack | Hydrazine attacks one carbonyl group of the 1,3-dicarbonyl compound. | Hydrazone/Enamine | | 2 | Cyclization | The remaining nitrogen of the hydrazine attacks the second carbonyl group. | Hydroxypyrazoline | | 3 | Dehydration | Elimination of a water molecule to form the aromatic pyrazole ring. | Pyrazole |
Radical Processes in Pyrazole Synthesis and Functionalization
While ionic mechanisms dominate many aspects of pyrazole chemistry, radical processes also provide unique pathways for synthesis and functionalization. nih.gov For instance, some synthetic routes to polysubstituted pyrazoles proceed through radical mechanisms. One such method involves the reaction of α-bromo ketones with hydrazones, which is proposed to involve a radical addition followed by an intramolecular cyclization and aromatization sequence. orientjchem.orgorientjchem.org
Radical reactions can also be employed for the functionalization of a pre-existing pyrazole ring. While the bromination of the C4 position is often achieved through electrophilic substitution using reagents like Br₂ or NBS, radical conditions can offer alternative reactivity. researchgate.net For example, radical-radical cross-coupling reactions have been developed for pyrazole annulation and other functionalizations. nih.gov These methods are valuable for installing substituents that are difficult to introduce via traditional ionic pathways and are an active area of modern synthetic research.
Reaction Pathways in C-H Activation and Cross-Coupling Reactions
The chemical scaffold of 5-benzoyl-4-bromo-1-methylpyrazole presents multiple sites for functionalization through C-H activation and cross-coupling reactions. The presence of a bromo substituent at the C4-position and a benzoyl group at the C5-position, along with the N-methylated pyrazole core, dictates its reactivity. While direct studies on this specific molecule are not extensively documented, the reactivity can be inferred from studies on analogous substituted pyrazoles and other heterocyclic systems.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C4 position of the pyrazole ring is a prime site for such transformations. Reactions like the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, are highly effective for creating C-C bonds. For instance, the coupling of brominated pyrazoles with various aryl boronic acids in the presence of a palladium catalyst, such as palladium acetate, and a base is a common strategy. ias.ac.in Similarly, the Buchwald-Hartwig amination can be employed to introduce nitrogen-based nucleophiles at the C4-position, a reaction that has been demonstrated on related 4-halopyrazole systems. researchgate.net The choice of ligand is often crucial in these transformations to achieve high yields and selectivity.
C-H activation represents another significant pathway for the functionalization of the pyrazole ring. While the bromo-substituent offers a classical cross-coupling handle, modern catalysis allows for the direct functionalization of C-H bonds. For the 5-benzoyl-4-bromo-1-methylpyrazole molecule, the phenyl ring of the benzoyl group and the C3-H of the pyrazole ring are potential sites for directed C-H activation. Rhodium and ruthenium-based catalysts are often employed for such transformations, which can lead to the formation of new heterocyclic ring systems or the introduction of various functional groups. nih.gov For example, rhodium-catalyzed C-H activation of N-aryl-azoles followed by annulation with alkynes is a known method for constructing polycyclic aromatic compounds.
The interplay between the existing substituents and the reaction conditions determines the regioselectivity of these reactions. The electron-withdrawing nature of the benzoyl group can influence the reactivity of the pyrazole ring, potentially affecting the ease of C-H activation at the C3 position.
Table 1: Potential Cross-Coupling Reactions for 5-benzoyl-4-bromo-1-methylpyrazole
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Base | 4-Aryl-5-benzoyl-1-methylpyrazole |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | 4-Amino-5-benzoyl-1-methylpyrazole |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | 4-Alkynyl-5-benzoyl-1-methylpyrazole |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | 4-Alkenyl-5-benzoyl-1-methylpyrazole |
Table 2: Potential C-H Activation Pathways
| Catalyst Type | Reaction Partner | Potential Site of Activation | Potential Outcome |
| Rhodium(III) | Alkyne | C3-H of pyrazole | Annulation to form fused ring system |
| Palladium(II) | Aryl halide | ortho-C-H of benzoyl ring | Biaryl formation |
Stability and Degradation Pathways under Diverse Chemical Conditions
The stability of 5-benzoyl-4-bromo-1-methylpyrazole is governed by the robustness of the pyrazole ring and the nature of its substituents. Pyrazoles are generally considered stable aromatic heterocycles due to their delocalized π-electron system. However, the presence of the bromo and benzoyl groups can introduce specific sensitivities.
Under acidic conditions, the pyrazole ring is generally stable. The nitrogen atoms can be protonated, but ring-opening is not typically observed under mild acidic treatment. Strong acidic conditions, especially at elevated temperatures, could potentially lead to decomposition, although specific pathways are not well-documented for this particular molecule.
In the presence of strong bases, the primary concern would be the potential for nucleophilic aromatic substitution of the bromine atom, particularly with strong nucleophiles and under forcing conditions. The benzoyl group, containing a carbonyl moiety, could be susceptible to nucleophilic attack at the carbonyl carbon. However, the resonance stabilization from the phenyl and pyrazole rings likely mitigates this reactivity to some extent. The methyl group on the pyrazole nitrogen is generally stable and not prone to cleavage under typical conditions.
Photochemical stability is another consideration. The benzoyl group is a chromophore that absorbs UV radiation. This absorption could lead to photochemical reactions, such as photoreduction of the carbonyl group or cleavage of the bond connecting it to the pyrazole ring, although such pathways are speculative without specific experimental data.
Thermal stability is expected to be reasonably high, in line with other aromatic heterocyclic compounds. The boiling point of the related compound 4-bromo-1-methyl-1H-pyrazole is reported to be in the range of 185-188 °C at atmospheric pressure, suggesting that the core structure is thermally robust. sigmaaldrich.com
Table 3: Predicted Stability Profile of 5-benzoyl-4-bromo-1-methylpyrazole
| Condition | Predicted Stability | Potential Degradation Pathway |
| Strong Acid | Generally Stable | Potential for decomposition at high temperatures |
| Strong Base | Moderately Stable | Nucleophilic substitution of bromine; potential attack at the carbonyl carbon |
| Oxidizing Agents | Moderately Stable | Oxidation of the pyrazole ring or benzoyl group under harsh conditions |
| Reducing Agents | Moderately Stable | Reduction of the carbonyl group; potential reductive debromination |
| Light (UV) | Potentially Unstable | Photochemical reactions involving the benzoyl chromophore |
| Heat | Stable | Decomposes at elevated temperatures |
In-depth Spectroscopic and Structural Data for 5-Benzoyl-4-bromo-1-methyl-pyrazole Not Available in Publicly Accessible Scientific Literature
An extensive search for detailed spectroscopic and structural characterization data for the chemical compound 5-benzoyl-4-bromo-1-methyl-pyrazole (also referred to as 4-bromo-1-methyl-5-benzoyl-1H-pyrazole) has concluded that the specific experimental information required for a thorough analysis is not available in publicly accessible scientific literature and databases.
Despite targeted searches for scholarly articles, patents, and chemical database entries, no specific data sets for Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography for this particular compound could be located. The inquiry sought detailed information to elaborate on the following advanced characterization methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy , including the elucidation of substitution patterns and regiochemistry using ¹H and ¹³C NMR, conformational analysis and the study of rotational barriers, and any applicable dynamic NMR studies for exchange processes.
X-ray Crystallography , focusing on the determination of its solid-state molecular geometry and conformation, as well as the analysis of its crystal packing and intermolecular interactions through methods like Hirshfeld surface analysis.
While general information and spectroscopic data exist for structurally related pyrazole derivatives—such as those with different substitution patterns or lacking the benzoyl or bromo groups—this information cannot be extrapolated to accurately describe 5-benzoyl-4-bromo-1-methyl-pyrazole. A scientifically accurate and detailed article focusing solely on the specified compound, as requested, cannot be generated without access to primary experimental data from its analysis.
This indicates that 5-benzoyl-4-bromo-1-methyl-pyrazole may be a novel compound, a research intermediate not yet fully characterized in published literature, or a compound for which characterization data exists in proprietary databases. Without published peer-reviewed data, a comprehensive and authoritative article on its specific spectroscopic and structural properties cannot be compiled.
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the analysis of molecular vibrations. These methods provide a molecular fingerprint, offering insights into the structural arrangement of atoms and the nature of the chemical bonds within 5-benzoyl-4-bromo-1-methyl-pyrazole.
Functional Group Confirmation and Vibrational Mode Analysis
The IR and Raman spectra of 5-benzoyl-4-bromo-1-methyl-pyrazole are expected to exhibit characteristic absorption and scattering bands corresponding to the vibrational modes of its constituent functional groups. Due to the absence of a complete experimental spectrum for the specific title compound in the available literature, a detailed analysis is presented based on the reported data for the closely related analogue, 1-Benzoyl-3-methyl-4-(5-bromobenzylidene)-1H-pyrazol-5(4H)-one, and established spectroscopic principles. researchgate.net
The key functional groups in 5-benzoyl-4-bromo-1-methyl-pyrazole include the pyrazole (B372694) ring, the benzoyl group, the carbon-bromine bond, and the N-methyl group. The vibrational modes associated with these groups are summarized in the table below.
Table 1: Predicted Vibrational Modes for 5-benzoyl-4-bromo-1-methyl-pyrazole
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Benzoyl C=O | Stretching | 1689 (amide-like) / 1705 (ketonic) |
| Pyrazole C=N | Stretching | 1667 |
| Aromatic C=C | Stretching | 1600-1450 |
| N-CH₃ | C-H Stretching | 2915 |
The benzoyl group is anticipated to show a strong carbonyl (C=O) stretching vibration. For a similar compound, two distinct C=O stretching bands were observed at 1689 cm⁻¹ and 1705 cm⁻¹, which can be attributed to the amide-like character within the pyrazole ring system and the ketonic carbonyl, respectively. researchgate.net The C=N stretching of the pyrazole ring is typically observed in the region of 1667 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from both the benzoyl and pyrazole rings are expected to appear in the 1600-1450 cm⁻¹ range. The N-methyl group should present a characteristic C-H stretching vibration around 2915 cm⁻¹. researchgate.net The presence of the bromine atom is confirmed by a C-Br stretching vibration at a lower wavenumber, approximately 565 cm⁻¹. researchgate.net
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing stronger signals for the C-C and C=C vibrations of the aromatic rings and the pyrazole core. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum.
Mass Spectrometry Techniques
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the molecular ion, which allows for the determination of the elemental composition of 5-benzoyl-4-bromo-1-methyl-pyrazole. The precise mass is calculated based on the most abundant isotopes of the constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). The theoretical monoisotopic mass of C₁₁H₉BrN₂O can be calculated to confirm the molecular formula.
Table 2: Theoretical HRMS Data for C₁₁H₉BrN₂O
| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |
|---|---|---|---|
| ¹²C | 12.000000 | 11 | 132.000000 |
| ¹H | 1.007825 | 9 | 9.070425 |
| ¹⁴N | 14.003074 | 2 | 28.006148 |
| ¹⁶O | 15.994915 | 1 | 15.994915 |
| ⁷⁹Br | 78.918337 | 1 | 78.918337 |
| Total | | | 263.990825 |
The experimental HRMS measurement of the [M]⁺ or [M+H]⁺ ion should closely match this theoretical value, providing strong evidence for the compound's elemental composition.
Fragmentation Pattern Analysis for Structural Elucidation
Electron ionization (EI) mass spectrometry of 5-benzoyl-4-bromo-1-methyl-pyrazole would induce fragmentation, providing valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions. For a related compound, 1-Benzoyl-3-methyl 4-(5-bromobenzylidene)-1H-pyrazol-5(4H)-one, the molecular ion peak was observed at m/z 369. researchgate.net
For 5-benzoyl-4-bromo-1-methyl-pyrazole, the molecular ion peak ([M]⁺) would be expected at m/z 264 and 266 with an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. Key fragmentation pathways would likely involve:
Loss of the benzoyl group: Cleavage of the bond between the pyrazole ring and the benzoyl group would generate a stable benzoyl cation at m/z 105 (C₆H₅CO⁺).
Loss of a bromine atom: Fragmentation involving the loss of the bromine radical would result in an ion at m/z 185.
Cleavage of the pyrazole ring: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN.
Table 3: Predicted Key Fragments in the Mass Spectrum of 5-benzoyl-4-bromo-1-methyl-pyrazole
| m/z | Proposed Fragment |
|---|---|
| 264/266 | [C₁₁H₉BrN₂O]⁺ (Molecular Ion) |
| 185 | [C₁₁H₉N₂O]⁺ |
| 105 | [C₇H₅O]⁺ |
Analysis of these and other smaller fragments would allow for the reconstruction of the molecular structure and confirmation of the connectivity of the different functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores.
Analysis of Electronic Transitions and Chromophoric Behavior
The 5-benzoyl-4-bromo-1-methyl-pyrazole molecule contains several chromophores, including the benzoyl group and the substituted pyrazole ring. These chromophores are expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The electronic transitions are typically of the types π → π* and n → π*.
The benzoyl group generally exhibits a strong π → π* transition at shorter wavelengths (around 240-280 nm) and a weaker n → π* transition at longer wavelengths (around 300-340 nm). The pyrazole ring, being an aromatic heterocycle, will also contribute to the π → π* transitions. The conjugation between the benzoyl group and the pyrazole ring can lead to a red shift (bathochromic shift) of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect).
Table 4: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions for 5-benzoyl-4-bromo-1-methyl-pyrazole
| Expected λmax (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~250-290 | π → π* | Benzoyl group and pyrazole ring |
The exact position and intensity of these absorption bands are sensitive to the solvent polarity. A detailed analysis of the UV-Vis spectrum in different solvents could provide further insights into the nature of the electronic transitions and the electronic structure of the molecule.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. For a comprehensive analysis of 5-benzoyl-4-bromo-1-methyl-pyrazole, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be the standard approach. Such studies on analogous pyrazole (B372694) compounds have provided significant insights into their behavior. unar.ac.idnih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, indicating that the molecule is more likely to undergo chemical reactions. nih.gov For substituted pyrazoles, the distribution of the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. nih.gov It is used to predict how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), prone to nucleophilic attack. nih.govresearchgate.net For 5-benzoyl-4-bromo-1-methyl-pyrazole, an MEP map would identify the reactive sites, with the electronegative oxygen of the benzoyl group and the nitrogen atoms of the pyrazole ring expected to be regions of negative potential.
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR, IR, UV-Vis Spectra)
Computational methods can accurately predict spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra are routinely performed. For instance, theoretical IR spectra can help in the assignment of vibrational modes, while time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. unar.ac.id
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the most favorable reaction pathway. For a molecule like 5-benzoyl-4-bromo-1-methyl-pyrazole, computational studies could investigate the mechanisms of its synthesis or its participation in further reactions, such as nucleophilic substitution at the bromine-substituted carbon or reactions involving the benzoyl group.
Identification and Characterization of Transition States
In the study of chemical reactions involving pyrazole derivatives, the identification and characterization of transition states are crucial for elucidating reaction mechanisms. Theoretical chemistry, particularly through vibrational analysis, offers a definitive method to distinguish between reaction intermediates and transition states. A key characteristic of a transition state is the presence of a single imaginary frequency in its vibrational spectrum.
For instance, in the theoretical examination of the reaction of a similar compound, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine, a transition state (TS1) was identified and characterized by one imaginary frequency at -281 cm⁻¹ mdpi.com. This imaginary frequency corresponds to the motion along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed.
The geometry of the transition state provides insight into the mechanism of the reaction. In the aforementioned study, it was observed that one molecule approaches the molecular plane of the other at a specific angle, and certain torsion angles change significantly as the reaction progresses from the transition state to the intermediate product mdpi.com. For a hypothetical reaction involving 5-benzoyl-4-bromo-1-methyl-pyrazole, similar computational approaches would be employed to locate the transition state structure and analyze its geometric parameters and vibrational frequencies to understand the mechanistic pathway.
Calculation of Reaction Energetics and Kinetic Parameters
Computational methods, such as Density Functional Theory (DFT), are instrumental in calculating the energetics of a reaction, including the energies of reactants, products, intermediates, and transition states. This information is vital for determining the feasibility and rate of a chemical transformation.
The Self-Consistent Field (SCF) energy is a fundamental parameter calculated in these studies. For example, the SCF energy for an intermediate product in the reaction of a related pyrazole derivative was calculated to be –1930.967 atomic units mdpi.com. By comparing the energies of the transition state and the reactants, the activation energy (energy barrier) of the reaction can be determined. A lower activation energy implies a faster reaction rate.
Furthermore, these calculations can provide detailed information on the interatomic distances at the transition state. For a second transition state (TS2) in the reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride, key interatomic distances were determined to be R(N₁₅-C₁₉) = 1.54 Å, R(N₁₅-H₁₆) = 1.10 Å, R(C₂₁-Cl₁₈) = 2.40 Å, and R(C₁₈-H₁₉) = 1.90 Å mdpi.com. These calculated distances are critical for understanding the bond-breaking and bond-forming processes that occur during the reaction. For 5-benzoyl-4-bromo-1-methyl-pyrazole, similar computational studies would be essential to predict its reactivity and the kinetics of its potential reactions.
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Organic molecules with extended π-conjugated systems, such as certain pyrazole derivatives, are of significant interest for their potential applications in non-linear optics (NLO). Computational chemistry plays a crucial role in predicting and analyzing the NLO properties of these materials, guiding the synthesis of new compounds with enhanced performance.
The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters that quantify this response include the total static dipole moment (μ_tot), the mean polarizability (<α>), and the first (β_tot) and second (<γ>) hyperpolarizabilities. Theoretical calculations can provide estimates for these values.
For a series of pyrazoline derivatives, computational studies have shown that molecules with highly polar end-groups exhibit large dipole moments, which positively influences their NLO properties researchgate.net. In one study, a pyrazoline derivative, P3, was found to have the highest nonlinearity with calculated values of μ_tot = 19.4 D, <α> = 1.78 × 10⁻²² esu, β_tot = 2.57 × 10⁻²⁷ esu, and <γ> = 3.13 × 10⁻³² a.u. researchgate.net. These computational predictions suggest that such compounds could be promising materials for optoelectronic devices researchgate.net.
For 5-benzoyl-4-bromo-1-methyl-pyrazole, theoretical calculations of its dipole moment, polarizability, and hyperpolarizabilities would be necessary to assess its potential as an NLO material. The presence of the benzoyl group and the bromine atom could influence the electronic distribution and charge transfer within the molecule, which are critical factors for NLO activity.
| Property | P3 (a pyrazoline derivative) researchgate.net |
| Total static dipole moment (μ_tot) | 19.4 D |
| Mean polarizability (<α>) | 1.78 × 10⁻²² esu |
| First hyperpolarizability (β_tot) | 2.57 × 10⁻²⁷ esu |
| Second hyperpolarizability (<γ>) | 3.13 × 10⁻³² a.u. |
Solvent Effects Modeling in Theoretical Studies
The surrounding solvent can significantly influence the properties and reactivity of a molecule. Therefore, it is important to include the effects of the solvent in theoretical calculations. Various computational models are used to simulate the solvent environment.
One common approach is the use of implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally efficient and can provide valuable insights into how the solvent affects molecular geometry, electronic structure, and reactivity.
In a study on a pyrazole derivative, the optimized molecular structures of both the free base and its cationic species were investigated in the gas phase and in an aqueous solution using the B3LYP/6-31G* and B3LYP/6–311++G** methods researchgate.net. Such calculations help in understanding how the polarity of the solvent influences the stability of different species and the positions of chemical equilibria.
Another approach involves explicit solvent models, where individual solvent molecules are included in the calculation. This is computationally more demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For example, the interaction of a pyrazole derivative with a single water molecule was studied using DFT to understand the nature of the intermolecular hydrogen bond researchgate.net. The strength of this interaction was evaluated using techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis researchgate.net.
For 5-benzoyl-4-bromo-1-methyl-pyrazole, modeling solvent effects would be crucial for accurately predicting its behavior in different reaction conditions and for understanding its spectroscopic properties in solution.
Applications in Advanced Organic and Materials Chemistry
"Pyrazole, 5-benzoyl-4-bromo-1-methyl-" as a Synthetic Building Block
There is no specific information available in the surveyed literature detailing the use of "Pyrazole, 5-benzoyl-4-bromo-1-methyl-" as a precursor for more complex heterocyclic systems. In principle, the bromine atom at the 4-position could serve as a handle for cross-coupling reactions, and the benzoyl group at the 5-position could be a site for various transformations, but no published examples were found.
No research could be located that describes the utilization of "Pyrazole, 5-benzoyl-4-bromo-1-methyl-" as a substrate in the design and development of novel multi-component reactions.
Coordination Chemistry of Pyrazole (B372694) Derivatives
The pyrazole core is a well-established ligand in coordination chemistry, capable of coordinating to a wide range of metal centers. The nitrogen atoms of the pyrazole ring can act as donors, forming stable metal complexes. However, no studies were found that specifically explore the coordination behavior of "Pyrazole, 5-benzoyl-4-bromo-1-methyl-".
The design of chelating ligands based on the pyrazole scaffold is a significant area of research. These ligands can exhibit various coordination modes depending on the substituents and the metal ion. There is no available information on the design or characterization of chelating ligands derived from "Pyrazole, 5-benzoyl-4-bromo-1-methyl-".
Metal complexes featuring pyrazole-based ligands have shown promise in various catalytic applications. The electronic and steric properties of the pyrazole ligand can be tuned to influence the activity and selectivity of the catalyst. Without any data on the metal complexes of "Pyrazole, 5-benzoyl-4-bromo-1-methyl-", its potential application in catalysis has not been explored.
Development of Functional Materials and Optoelectronic Applications
The pyrazole scaffold is a privileged structure not only in medicinal and agrochemical fields but also in materials science. nih.gov The inherent aromaticity, electron-rich nature, and versatile functionalization possibilities of the pyrazole ring make it an attractive building block for advanced organic materials. mdpi.com The ability to introduce various substituents at different positions of the ring allows for the fine-tuning of electronic and photophysical properties, which is crucial for applications in organic electronics. mdpi.comnih.gov
Contribution to Materials with Tailored Optoelectronic Properties
The compound 5-benzoyl-4-bromo-1-methyl-pyrazole represents a class of molecules with significant potential for the development of functional materials with tailored optoelectronic properties. Its structure combines several key features that are desirable for applications in fields like organic light-emitting diodes (OLEDs), sensors, and photovoltaics. mdpi.commdpi.com The contribution of such a molecule stems from the synergistic effects of its constituent parts: the pyrazole core, the benzoyl chromophore, the bromine atom, and the N-methyl group.
The core of the molecule is the 1-methylpyrazole (B151067) ring, a five-membered aromatic heterocycle. The substitution pattern on this ring is critical in defining the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. bibliotekanauki.plresearchgate.net These energy levels dictate the charge injection and transport properties of the material, as well as its absorption and emission characteristics.
Attached to the pyrazole ring is a benzoyl group, which acts as a significant chromophore. This group extends the π-conjugated system of the molecule, which typically leads to a bathochromic (red) shift in the absorption spectrum, allowing the molecule to absorb light at longer wavelengths. mdpi.com The benzoyl moiety also provides a site for further structural modification to fine-tune the electronic properties.
The bromine atom at the 4-position of the pyrazole ring has a dual influence. Firstly, through the "heavy-atom effect," it can promote intersystem crossing from the singlet excited state to the triplet excited state. This phenomenon is highly valuable for developing phosphorescent materials, which are used as emitters in high-efficiency OLEDs. Secondly, the bromine atom serves as a versatile synthetic handle for post-functionalization reactions, such as palladium-catalyzed cross-coupling reactions. This allows for the straightforward synthesis of more complex, conjugated structures and polymers, further expanding the potential applications of the parent molecule.
Detailed Research Findings
While specific experimental data for 5-benzoyl-4-bromo-1-methyl-pyrazole is not extensively documented in public literature, its potential optoelectronic properties can be extrapolated from studies on analogous compounds. Research on various substituted pyrazoles demonstrates their utility as fluorescent and phosphorescent materials. mdpi.com For instance, pyrazolo[3,4-b]quinolines have been investigated as electroluminescent materials, and their photophysical properties are heavily dependent on the nature and position of substituents. mdpi.com Similarly, theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) on related pyrazolone (B3327878) derivatives have been used to predict their molecular geometries, HOMO-LUMO distributions, and absorption spectra, providing crucial insights for designing new materials. bibliotekanauki.plresearchgate.net
The photophysical characterization of a compound like 5-benzoyl-4-bromo-1-methyl-pyrazole would involve measuring its UV-Vis absorption and photoluminescence spectra in various solvents. Key parameters such as the absorption maximum (λ_abs), the molar extinction coefficient (ε), the emission maximum (λ_em), and the photoluminescence quantum yield (Φ_PL) would be determined. The quantum yield, in particular, is a critical measure of the efficiency of the light emission process. The excited-state lifetime (τ) would also be measured to distinguish between fast fluorescence and slow phosphorescence.
An illustrative table of potential photophysical properties for pyrazole derivatives, based on findings for similar structures, is presented below.
| Compound Class | Substitution Pattern | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_PL) | Potential Application |
|---|---|---|---|---|---|
| Phenyl-pyrazoles | Aryl groups at C3 and C5 | 350-400 | 420-550 (Fluorescence) | 0.1 - 0.6 | Fluorescent emitters, Sensors |
| Hypothetical: 5-benzoyl-4-bromo-1-methyl-pyrazole | C5-Benzoyl, C4-Bromo, N1-Methyl | 370-410 | 500-600 (Phosphorescence) | > 0.3 | Phosphorescent OLED emitters |
| Pyrazolate Metal Complexes | Au(I) or Cu(I) complexes | ~380 | 480-580 (Phosphorescence) | High | Phosphorescent emitters |
| Fused Pyrazolo-quinolines | Extended π-system | 375-420 | 450-500 (Fluorescence) | Moderate to High | Electroluminescent materials |
Note: The data for 5-benzoyl-4-bromo-1-methyl-pyrazole is hypothetical and included for illustrative purposes, based on the expected effects of its functional groups as derived from published data on analogous compounds. mdpi.commdpi.com
Future Research Directions and Emerging Trends
Development of Novel Green and Sustainable Synthetic Routes for Pyrazole (B372694) Derivatives
The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods for producing pyrazole derivatives. nih.gov Traditional syntheses often rely on hazardous solvents and harsh conditions, but modern approaches prioritize efficiency, safety, and minimal environmental impact. eurekaselect.com Key advancements in this area include the use of alternative energy sources like microwave and ultrasound irradiation, which can dramatically reduce reaction times and increase yields. eurekaselect.comnih.govnih.gov
Multicomponent reactions (MCRs) have emerged as a particularly powerful strategy in green chemistry, allowing for the synthesis of complex pyrazole structures in a single, atom-economical step. nih.govrsc.org These reactions are often facilitated by sustainable and recyclable catalysts, such as biodegradable organic catalysts like sodium gluconate or heterogeneous catalysts like metal oxides on various supports. nih.govrsc.org The use of green solvents, most notably water and ethanol, further enhances the eco-friendly profile of these synthetic routes. nih.govresearchgate.net For a compound such as 5-benzoyl-4-bromo-1-methyl-pyrazole, future research would focus on adapting these MCRs or developing new one-pot processes that construct the substituted pyrazole core from simple precursors under green conditions, thereby avoiding multiple steps of functionalization and purification.
| Green Chemistry Approach | Key Features | Catalyst/Conditions Examples | Potential Benefits |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. nih.govrsc.org | Ethanol or acetic acid as solvent, catalyst-free or with simple acids/bases. nih.govrsc.org | High efficiency, speed. |
| Ultrasound-Assisted Synthesis | Enhanced mass transfer and reaction rates through acoustic cavitation. nih.govmdpi.com | Ionic liquids or aqueous media. mdpi.com Mn/ZrO₂ catalyst. nih.gov | Improved yields, ability to drive difficult reactions. nih.gov |
| Multicomponent Reactions (MCRs) | Multiple reactants combine in one pot to form the product, maximizing atom economy. rsc.org | Iodine-mediated, sodium p-toluene sulfonate (NaPTS) in water. rsc.org | High efficiency, reduced waste, structural diversity. |
| Sustainable Catalysis | Use of recyclable, non-toxic, or biodegradable catalysts. nih.gov | Imidazole in water acs.org, SrFe₁₂O₁₉ magnetic nanoparticles rsc.org, nano-thin film Ag/TiO₂. nih.gov | Catalyst reusability, lower environmental impact. |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The functional groups on 5-benzoyl-4-bromo-1-methyl-pyrazole—specifically the bromo and benzoyl moieties—provide fertile ground for exploring novel chemical transformations. The bromine atom at the C4 position is a prime site for post-synthesis functionalization, acting as a versatile chemical handle. clockss.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are particularly valuable for creating new carbon-carbon and carbon-nitrogen bonds at this position. researchgate.netnih.govrsc.org This allows for the introduction of a wide array of aryl, heteroaryl, and amino groups, enabling the synthesis of diverse libraries of pyrazole derivatives for screening purposes. researchgate.netrsc.org
Future research will likely focus on expanding the scope of these coupling reactions to include more challenging substrates and developing new catalytic systems with higher efficiency and broader functional group tolerance. mdpi.com Furthermore, the electronic interplay between the electron-withdrawing benzoyl group at C5 and substituents introduced at C4 could lead to unprecedented reactivity patterns within the pyrazole ring itself. rsc.org Investigations into C-H activation, radical functionalization, and cycloaddition reactions on this substituted scaffold could unlock new synthetic pathways and molecular architectures that are currently inaccessible. researchgate.net
| Reaction Type | Target Site | Typical Reagents/Catalyst | Potential Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C4-Br | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., XPhos Pd G2). rsc.org | 4-Aryl or 4-heteroaryl pyrazoles. |
| Buchwald-Hartwig Amination | C4-Br | Primary or secondary amines, Pd catalyst (e.g., Pd(dba)₂ with tBuDavePhos ligand). researchgate.net | 4-Amino pyrazoles. |
| Oxidation | Alkyl side chains (if present) | KMnO₄. slideshare.net | Pyrazole carboxylic acids. |
| Cyclocondensation | Core Synthesis | 1,3-dicarbonyl compounds + hydrazines. nih.gov | Substituted pyrazole core. |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and mechanistic discovery. Advanced in-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, allow chemists to monitor reactions in real-time. mpg.deresearchgate.net These methods provide a continuous stream of data on the concentration of reactants, intermediates, and products, offering invaluable insights into reaction kinetics and mechanisms. mpg.dersc.org
For the synthesis or transformation of 5-benzoyl-4-bromo-1-methyl-pyrazole, in-situ NMR could be used to track the consumption of starting materials and the appearance of the product, helping to identify transient intermediates that would be missed by traditional offline analysis. researchgate.netchemrxiv.org This is particularly useful for optimizing reaction conditions (temperature, catalyst loading, etc.) to maximize yield and minimize impurities. beilstein-journals.org Similarly, in-situ FT-IR can monitor changes in vibrational modes associated with key functional groups, providing complementary data on the reaction's progress. rsc.org The application of these techniques, especially in flow chemistry setups, represents a significant trend toward more data-rich, controlled, and efficient chemical synthesis. rsc.orgbeilstein-journals.org
| Technique | Information Gained | Application in Pyrazole Chemistry |
|---|---|---|
| In-Situ NMR Spectroscopy | Reaction kinetics, identification of transient intermediates, structural elucidation of species in solution. mpg.dechemrxiv.org | Monitoring cyclocondensation to form the pyrazole ring; tracking progress of cross-coupling reactions at the C4-Br position. |
| In-Situ FT-IR Spectroscopy | Tracking changes in functional groups (e.g., C=O, C-Br), monitoring reactant consumption and product formation. rsc.org | Observing the coordination of pyrazole ligands to metal centers in catalytic cycles; real-time detection of intermediates. |
| Flow NMR | Rapid analysis of reaction kinetics, detection of short-lived intermediates, high-throughput optimization. rsc.orgbeilstein-journals.org | Rapidly screening conditions for Suzuki or Buchwald-Hartwig couplings to improve yield and selectivity. |
| Mass Spectrometry | Confirmation of intermediates and products in a reaction mixture. nih.gov | Used in conjunction with in-situ methods to confirm the mass of observed species. |
Integration of Artificial Intelligence and Machine Learning in Pyrazole Research and Design
The most transformative trend in modern chemistry is the integration of artificial intelligence (AI) and machine learning (ML). numberanalytics.comchimia.ch These computational tools are revolutionizing how new molecules are designed, synthesized, and tested. chemai.iothe-scientist.com For pyrazole research, AI can accelerate discovery at every stage. eurasianjournals.com
| Application Area | AI/ML Tool or Technique | Function and Purpose |
|---|---|---|
| Molecule Design | Generative Models, 3D-QSAR | Design novel pyrazole structures with desired properties (e.g., high inhibitory activity). nih.gov |
| Property Prediction | Random Forest, Neural Networks | Predict reactivity, crystal density, solubility, and biological activity of new derivatives. researchgate.netnumberanalytics.comresearchgate.net |
| Synthesis Planning | Retrosynthesis Algorithms | Propose efficient, multi-step synthetic pathways to a target molecule. chimia.chnih.gov |
| Reaction Outcome Prediction | Machine Translation Models, Graph Neural Networks | Predict the major product, yield, and regioselectivity of a given reaction. researchgate.netdrugtargetreview.com |
| Data Analysis | ML analysis of in-situ data | Analyze complex data from spectroscopic monitoring to build predictive models of reaction performance. chemai.io |
Q & A
Q. What are the common synthetic routes for 5-benzoyl-4-bromo-1-methylpyrazole derivatives?
The synthesis typically involves multi-step protocols, including:
- Cyclization : Reacting ethyl acetoacetate with substituted hydrazines to form the pyrazole core .
- Halogenation : Introducing bromine at the 4-position via electrophilic substitution or oxidative methods .
- Acylation : Attaching the benzoyl group using acyl chlorides or Friedel-Crafts reactions under anhydrous conditions .
- Purification : Recrystallization with solvents like ethyl acetate or column chromatography to isolate intermediates .
Key intermediates, such as 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride, are critical for functionalization .
Q. How is the structure of 5-benzoyl-4-bromo-1-methylpyrazole confirmed post-synthesis?
Structural validation employs:
- Spectral Analysis :
- X-ray Crystallography : Resolves spatial arrangements, e.g., dihedral angles between pyrazole and benzoyl rings .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/O percentages to verify purity .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing 5-benzoyl-4-bromo-1-methylpyrazole to improve yield?
Optimization strategies include:
- Catalyst Screening : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency at 120°C , while biocatalysts like guar gum improve regioselectivity in greener solvents .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during bromination .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in acylation steps .
- Reaction Monitoring : TLC or HPLC tracks progress, enabling timely quenching to prevent over-halogenation .
Q. What analytical approaches resolve contradictions in spectral data during structural elucidation?
- Comparative Crystallography : Contrast experimental X-ray data (e.g., bond lengths, torsion angles) with computational models (DFT) to validate substituent effects .
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton-carbon interactions, resolving overlapping signals in crowded aromatic regions .
- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies nitrogen/carbon connectivity in complex derivatives .
Q. How does the substitution pattern affect biological activity in pyrazole derivatives?
- Bromine : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability in antibacterial assays .
- Benzoyl Group : Stabilizes π-π stacking with target proteins (e.g., enzymes), as shown in docking studies for thiazole-containing analogs .
- Methyl Group : Reduces metabolic degradation at the 1-position, extending in vivo half-life .
- Structure-Activity Relationship (SAR) : Systematic substitution at the 4- and 5-positions identifies optimal pharmacophores for anti-inflammatory or antiviral activity .
Q. What methodologies assess the impact of bromine and benzoyl groups on pyrazole reactivity?
- Kinetic Studies : Monitor halogenation rates under varying pH and temperature to quantify bromine’s electrophilic character .
- Electrochemical Analysis : Cyclic voltammetry measures redox potentials influenced by the benzoyl group’s electron-withdrawing effects .
- Computational Modeling : DFT calculations (e.g., Fukui indices) predict sites for electrophilic/nucleophilic attack based on substituent electronic profiles .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability changes due to benzoyl substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
